![molecular formula C14H15ClN2O B14749508 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride CAS No. 2676-84-8](/img/structure/B14749508.png)
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride is a chemical compound known for its unique structure and properties It belongs to the class of pyridinium compounds and is characterized by the presence of a hydroxyimino group attached to a phenylethyl moiety, which is further connected to a methylpyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride typically involves the following steps:
Formation of the Hydroxyimino Intermediate: The initial step involves the reaction of 2-phenylethylamine with hydroxylamine to form the hydroxyimino intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid.
Quaternization: The hydroxyimino intermediate is then reacted with 2-methylpyridine in the presence of a quaternizing agent such as methyl iodide or methyl chloride. This step results in the formation of the desired pyridinium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to convert the hydroxyimino group to an amine group.
Substitution: The phenylethyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The phenylethyl moiety can participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride can be compared with other similar compounds, such as:
2-[(Hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride: This compound has a similar pyridinium structure but with a methylthio group instead of a phenylethyl group.
2-[(Hydroxyimino)(phenylthio)methyl]-1-methylpyridinium chloride: Similar to the above compound but with a phenylthio group.
2-(Hydroxyiminomethyl)-1-methylpyridinium chloride: This compound lacks the phenylethyl group and has a simpler structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
2676-84-8 |
|---|---|
Fórmula molecular |
C14H15ClN2O |
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
N-[2-(2-methylpyridin-1-ium-1-yl)-1-phenylethylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-12-7-5-6-10-16(12)11-14(15-17)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H |
Clave InChI |
YMIMJCXRYHLNGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=[N+]1CC(=NO)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)


![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)

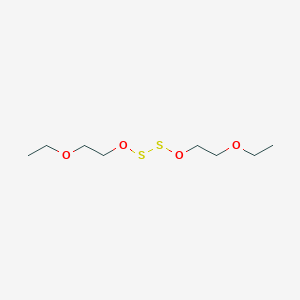


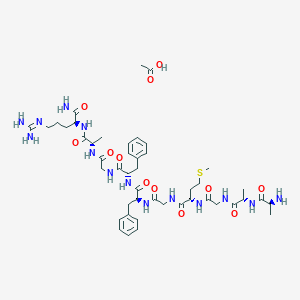
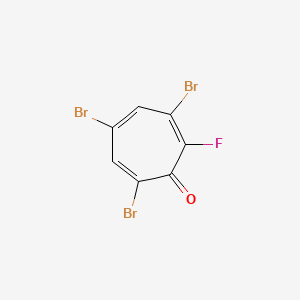
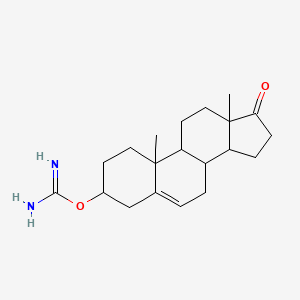

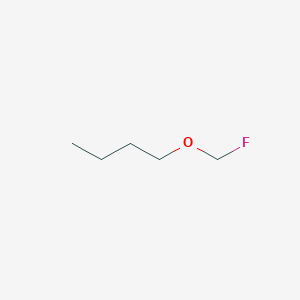
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
